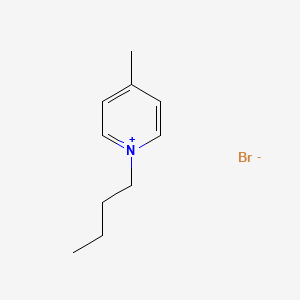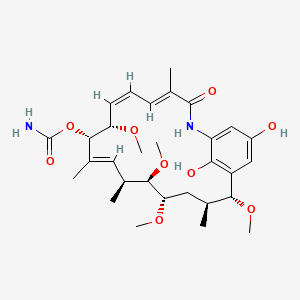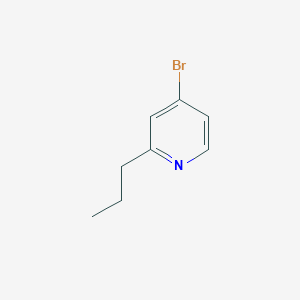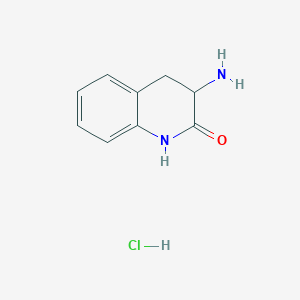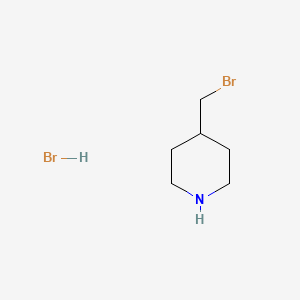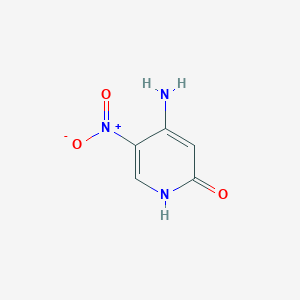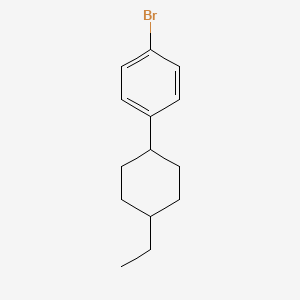
1-Bromo-4-(trans-4-ethylcyclohexyl)benzene
Overview
Description
1-Bromo-4-(trans-4-ethylcyclohexyl)benzene is an organic compound that belongs to the class of aromatic bromides It consists of a benzene ring substituted with a bromine atom and a trans-4-ethylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(trans-4-ethylcyclohexyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(trans-4-ethylcyclohexyl)benzene. The reaction typically uses bromine (Br2) or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the para position of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(trans-4-ethylcyclohexyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), through nucleophilic aromatic substitution (S_NAr) reactions.
Reduction Reactions: The compound can be reduced to 4-(trans-4-ethylcyclohexyl)benzene using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution, elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether, room temperature.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, reflux conditions.
Major Products
Substitution: 4-(trans-4-ethylcyclohexyl)phenol, 4-(trans-4-ethylcyclohexyl)benzonitrile.
Reduction: 4-(trans-4-ethylcyclohexyl)benzene.
Oxidation: 4-(trans-4-ethylcyclohexyl)benzoic acid.
Scientific Research Applications
1-Bromo-4-(trans-4-ethylcyclohexyl)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of liquid crystals and other advanced materials due to its unique structural properties.
Biological Studies: It is employed in the study of biological systems and interactions, particularly in the design of bioactive molecules.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene depends on the specific reactions it undergoes. In nucleophilic aromatic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The reaction proceeds through the formation of a negatively charged intermediate, which is stabilized by the electron-withdrawing bromine atom.
In reduction reactions, the bromine atom is removed, and the benzene ring is hydrogenated, resulting in the formation of 4-(trans-4-ethylcyclohexyl)benzene. The reduction process involves the transfer of electrons from the reducing agent to the compound, breaking the carbon-bromine bond.
Comparison with Similar Compounds
1-Bromo-4-(trans-4-ethylcyclohexyl)benzene can be compared with other similar compounds, such as:
1-Bromo-4-(trans-4-methylcyclohexyl)benzene: This compound has a methyl group instead of an ethyl group on the cyclohexyl ring. The presence of the methyl group may affect the compound’s reactivity and physical properties.
1-Bromo-4-(trans-4-propylcyclohexyl)benzene: This compound has a propyl group instead of an ethyl group on the cyclohexyl ring. The longer alkyl chain may influence the compound’s solubility and interaction with other molecules.
1-Bromo-4-(trans-4-isopropylcyclohexyl)benzene: This compound has an isopropyl group instead of an ethyl group on the cyclohexyl ring. The branched alkyl group may impact the compound’s steric hindrance and reactivity.
Properties
IUPAC Name |
1-bromo-4-(4-ethylcyclohexyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Br/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h7-12H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNPLXSOLSAKGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70543510 | |
| Record name | trans-1-Bromo-4-(4-ethylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70543510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91538-82-8 | |
| Record name | trans-1-Bromo-4-(4-ethylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70543510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Brom-4-(4-trans-ethylcyclohexyl)-benzol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


